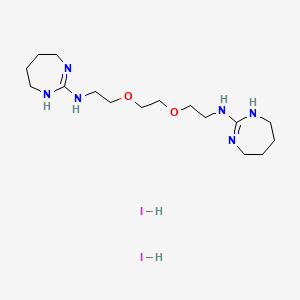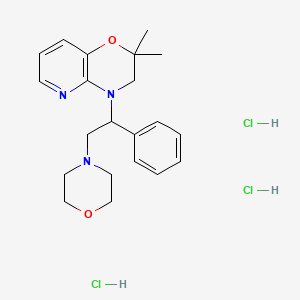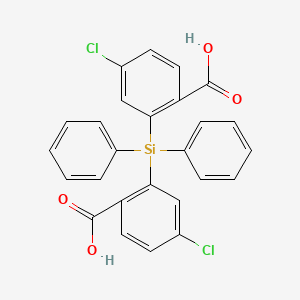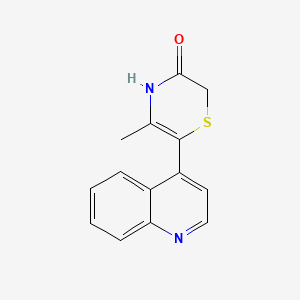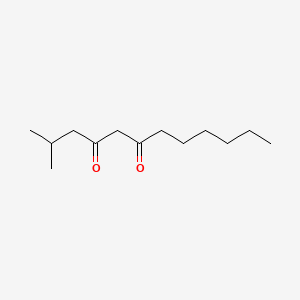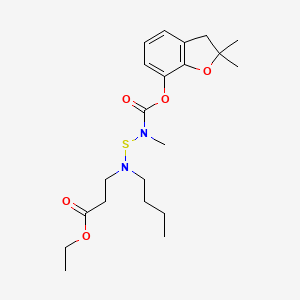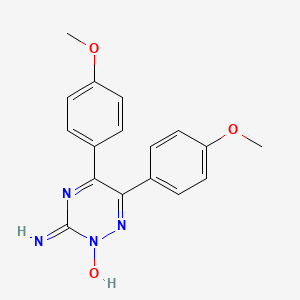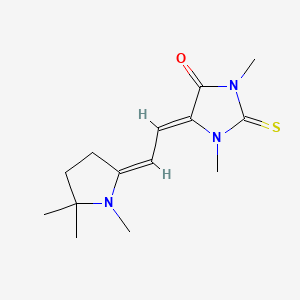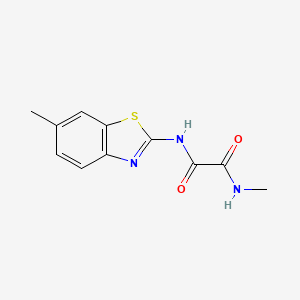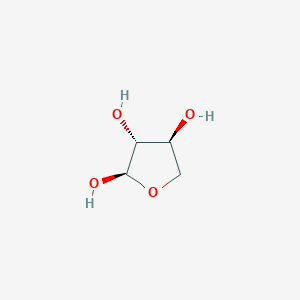
alpha-L-Threofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-Threofuranose: is a type of furanose, a carbohydrate with a five-membered ring structure consisting of four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-L-Threofuranose can be synthesized through various chemical reactions involving the conversion of simpler sugars or aldehydes. One common method involves the use of chirally pure precursors such as erythrose and threose, which undergo carbonyl migrations, epimerizations, and aldol reactions under specific conditions .
Industrial Production Methods: : Industrial production of this compound may involve the use of advanced chemical synthesis techniques, including the use of laboratory-evolved polymerases like Kod-RI, which allows for the chemical synthesis of threofuranosyl nucleotides .
Chemical Reactions Analysis
Types of Reactions: : Alpha-L-Threofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols and amines). The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : Alpha-L-Threofuranose is used as a building block in the synthesis of various organic compounds, including nucleotides and nucleic acids. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the structure and function of carbohydrates in living organisms. It is also involved in the investigation of metabolic pathways and enzyme mechanisms .
Medicine: Its unique structure and reactivity make it a valuable tool for designing novel pharmaceuticals .
Industry: : In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and versatility make it suitable for use in the manufacture of polymers, coatings, and other industrial products .
Mechanism of Action
Mechanism: : The mechanism by which alpha-L-Threofuranose exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. These reactions can lead to the formation of new compounds with specific biological or chemical properties .
Molecular Targets and Pathways: : this compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to alpha-L-Threofuranose include other furanoses such as ribofuranose and fructofuranose. These compounds share a similar five-membered ring structure but differ in their specific functional groups and stereochemistry .
Uniqueness: : this compound is unique due to its specific configuration and reactivity. Its ability to form stable cyclic structures and participate in a wide range of chemical reactions makes it distinct from other furanoses .
Properties
CAS No. |
1932174-52-1 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3R,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1 |
InChI Key |
FMAORJIQYMIRHF-PZGQECOJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
